molecular formula C8H9NO2 B2793579 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde CAS No. 878204-45-6

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2793579
CAS No.: 878204-45-6
M. Wt: 151.165
InChI Key: QQUPFUVMPFVZCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For example, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles, which can be further manipulated to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with various molecular targets, influencing pathways involved in inflammation, cancer, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar ring structure but without the cyclopropyl and methyl substituents.

    4-Isoxazolecarboxaldehyde: Similar structure but lacks the cyclopropyl and methyl groups.

    3-Cyclopropyl-5-methylisoxazole: Similar structure but without the aldehyde group.

Uniqueness

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

3-cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-7(4-10)8(9-11-5)6-2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUPFUVMPFVZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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